molecular formula C14H15NOS B2610772 (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1798406-60-6

(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2610772
CAS No.: 1798406-60-6
M. Wt: 245.34
InChI Key: ACCZBBQXKCYWRC-CMDGGOBGSA-N
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Description

(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H15NOS and its molecular weight is 245.34. The purity is usually 95%.
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Scientific Research Applications

Muscarinic Acetylcholinergic Receptor (mAChR) Selectivity

1-Azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate, a compound closely related to (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one, has been identified as a highly selective ligand for the muscarinic acetylcholinergic receptor (mAChR). This compound demonstrates high affinity and subtype specificity, particularly between the m1 and m2 molecular subtypes, making it a candidate for single-photon emission-computed tomographic imaging of cerebral and cardiac mAChR receptor densities (McPherson et al., 1995).

Analgetic and Narcotic Antagonist Activities

A series of 1-phenyl-6-azabicyclo[3.2.1]octanes, structurally related to this compound, were tested for their analgetic and narcotic antagonist activities. The structural and stereochemical correlations between these compounds suggest their potential as well-balanced antagonist-analgesic agents with a mild physical dependence capacity (Takeda et al., 1977).

Radiopharmaceutical Applications

Radioiodinated derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha-phenylacetate, similar in structure to the compound , were synthesized for potential use as radiopharmaceuticals. These derivatives localize in organs with a high concentration of muscarinic receptors, indicating their usefulness in imaging studies (Rzeszotarski et al., 1984).

Cephalosporin Derivative Synthesis

The synthesis of 5-thia-1-azabicyclo-[4.2.0]oct-2-ene-2-carboxylic acid derivatives, closely related to the compound , has been reported for use as carriers of a wide range of drugs containing an amino group. This synthesis demonstrates the compound's potential applicability in the development of new drug delivery systems (Blau et al., 2008).

Antimicrobial and Hypotensive Activity

2-Azabicyclo[3.2.1]oct-3-enes, structurally similar to the compound of interest, have shown low antimicrobial and hypotensive activity. These findings indicate the potential of such compounds in therapeutic applications targeting microbial infections and blood pressure regulation (Gregory et al., 1985).

Properties

IUPAC Name

(E)-1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c16-14(9-8-13-5-2-10-17-13)15-11-3-1-4-12(15)7-6-11/h1-3,5,8-12H,4,6-7H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCZBBQXKCYWRC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C=CCC1N2C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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